5-(6-Methylpicolinamido)pentanoic acid
Description
5-(6-Methylpicolinamido)pentanoic acid is a synthetic pentanoic acid derivative featuring a 6-methylpicolinamido substituent. The compound’s structure combines a pentanoic acid backbone with a picolinic acid-derived amide group, where the pyridine ring is substituted with a methyl group at the 6-position.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-9-5-4-6-10(14-9)12(17)13-8-3-2-7-11(15)16/h4-6H,2-3,7-8H2,1H3,(H,13,17)(H,15,16) |
InChI Key |
RIMYNVICVAQFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(6-Methylpicolinamido)pentanoic acid typically involves the reaction of 6-methylpicolinic acid with a suitable pentanoic acid derivative. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the picolinic acid and the pentanoic acid derivative . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(6-Methylpicolinamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the picolinamide group, where nucleophiles such as amines or thiols can replace the existing substituents.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, resulting in the formation of 6-methylpicolinic acid and pentanoic acid.
Scientific Research Applications
5-(6-Methylpicolinamido)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(6-Methylpicolinamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinamide group can chelate metal ions, which may play a role in its biological activity. Additionally, the compound can modulate the activity of enzymes by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and discussion highlight key structural and functional differences between 5-(6-methylpicolinamido)pentanoic acid and related pentanoic acid derivatives.
Structural and Functional Comparisons
Loxiglumide (CR 1505)
- Structural Differences: Loxiglumide incorporates a dichlorobenzoylamino group and a bulky N-methoxypropylpentylamino substituent, enhancing lipophilicity compared to the methylpicolinamido group in the target compound.
- Activity : Demonstrates cholecystokinin antagonism (ED₅₀ ~9–80 µmol/kg in pancreatitis models), suggesting that bulky substituents may enhance receptor selectivity .
- Synthesis : Involves multi-step amidation and alkylation, contrasting with the simpler picolinamido coupling likely used for the target compound.
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid
- Structural Differences: Features a phenylcyclohexylamino group, a rigid hydrophobic moiety, versus the aromatic pyridine in the target compound.
- Activity : Serves as a hapten for antibodies targeting phencyclidine (PCP) receptors. Its pharmacophore mimics arylcyclohexylamines, highlighting how substituent geometry influences receptor binding .
5-[(2-Chlorophenyl)sulfanyl]pentanoic Acid
- Physicochemical Impact : The sulfanyl group may enhance membrane permeability compared to the polar amide in the target compound .
5-(Benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoic Acid
Physicochemical Properties
Research Implications and Gaps
- Pharmacological Potential: The target compound’s pyridine moiety may enable interactions with metal-dependent enzymes or nicotinic receptors, warranting further binding assays.
- Comparative Limitations: Direct activity data for this compound are absent in the evidence; inferences rely on structural analogs .
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